molecular formula C9H18F2N2 B8281013 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine

1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine

Cat. No.: B8281013
M. Wt: 192.25 g/mol
InChI Key: XEBQGUZMQPUGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine is a synthetic organic compound characterized by its unique structure, which includes an aminomethyl group attached to a cyclohexane ring substituted with two fluorine atoms and two dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like DMF or DMSO.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    1-(Aminomethyl)-cyclohexane: Lacks the fluorine and dimethyl substitutions, resulting in different chemical and biological properties.

    4,4-Difluoro-N,N-dimethylcyclohexanamine: Similar structure but without the aminomethyl group, affecting its reactivity and applications.

Uniqueness: 1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine is unique due to the combination of its aminomethyl group and fluorine substitutions, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine

InChI

InChI=1S/C9H18F2N2/c1-13(2)8(7-12)3-5-9(10,11)6-4-8/h3-7,12H2,1-2H3

InChI Key

XEBQGUZMQPUGKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(CC1)(F)F)CN

Origin of Product

United States

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